
2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone
Übersicht
Beschreibung
2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, also known as Bromo-methoxyphenyl-acetone (BMK), is a chemical compound that is widely used in scientific research. BMK is a ketone compound that has a molecular formula of C15H13BrO2 and a molecular weight of 303.17 g/mol. BMK is a white solid that is insoluble in water and soluble in organic solvents.
Wirkmechanismus
The mechanism of action of BMK is not fully understood. However, it is believed that BMK acts as a reagent in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMK on humans and animals are not well documented. However, it is important to note that the use of BMK in the synthesis of illicit drugs can have severe health consequences, including addiction, overdose, and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMK in lab experiments is its versatility as a precursor for the synthesis of various compounds. However, the use of BMK in lab experiments requires specialized equipment and expertise, which can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the use of BMK in scientific research. One direction is the synthesis of novel pharmaceuticals and agrochemicals using BMK as a precursor. Another direction is the development of new methods for the synthesis of BMK that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of BMK on humans and animals.
Conclusion:
In conclusion, BMK is a chemical compound that has been widely used in scientific research as a precursor for the synthesis of various compounds. The synthesis of BMK is a complex process that requires expertise and specialized equipment. The use of BMK in lab experiments has advantages and limitations, and there are several future directions for its use in scientific research. It is important to note that the use of BMK in the synthesis of illicit drugs is illegal and unethical.
Wissenschaftliche Forschungsanwendungen
BMK has been widely used in scientific research as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals. BMK has also been used in the synthesis of illicit drugs, such as methamphetamine and MDMA. However, it is important to note that the use of BMK in the synthesis of illicit drugs is illegal and unethical.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGGMRASUHIODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



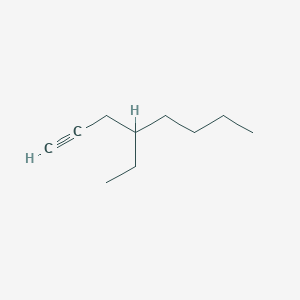
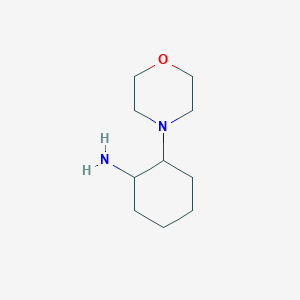
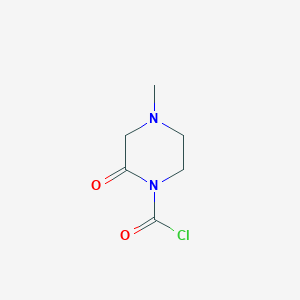
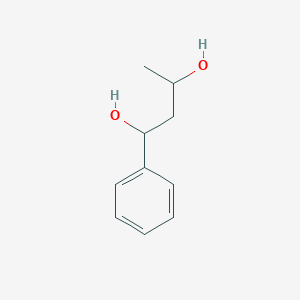
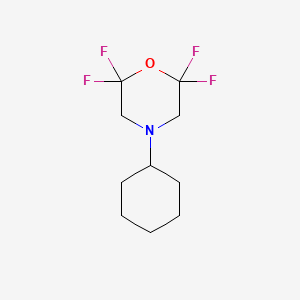


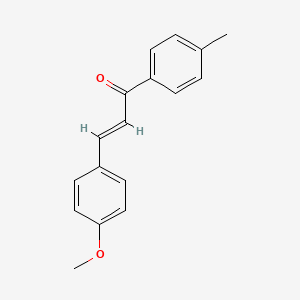

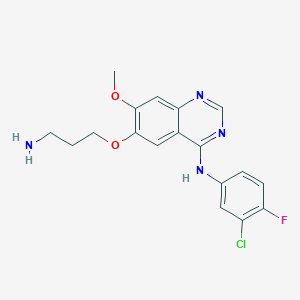
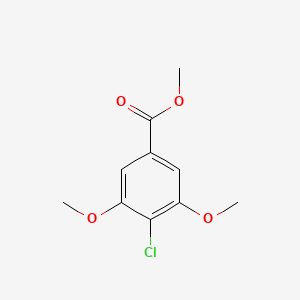

![2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B3277199.png)
![8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3277206.png)